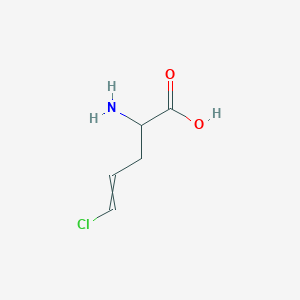
2-Etilhexil nitrato
Descripción general
Descripción
Biodegradation of 2-ethylhexyl nitrate (2-EHN) by Mycobacterium austroafricanum IFP 2173 has been studied. Biodegradation of 2-EHN was studied in biphasic liquid cultures using an inert non-aqueous phase liquid such as 2,2,4,4,6,8,8-heptamethylnonane as solvent.
Aplicaciones Científicas De Investigación
Aditivo para Combustible Diésel
2-Etilhexil nitrato: se utiliza ampliamente como mejorador del índice de cetano en combustibles diésel . Al aumentar el número de cetano, el EHN mejora la calidad de la combustión del diésel, lo que lleva a un mejor rendimiento del motor. Acorta el retraso de la ignición y reduce el punto de ignición, lo que puede contribuir a una mejor eficiencia del combustible y a la reducción de las emisiones.
Cinética de Descomposición Térmica
La cinética de descomposición térmica del EHN es crucial para comprender su estabilidad y reactividad . La investigación en este campo se centra en el comportamiento del compuesto en diversas condiciones térmicas, lo que es esencial para una manipulación y almacenamiento seguros, especialmente dada su aplicación en industrias donde la estabilidad térmica es una preocupación.
Iniciador del Proceso de Pirólisis
En el campo de la gestión de residuos, el EHN se ha explorado como iniciador para la pirólisis de residuos plásticos . Puede generar radicales a temperaturas relativamente bajas, alrededor de 150 °C, que pueden iniciar la descomposición de polímeros como el HDPE y el PP en productos valiosos, lo que podría revolucionar los procesos de reciclaje de plástico.
Aditivo para Propelentes
El EHN sirve como aditivo en propelentes líquidos para la industria de la defensa debido a su capacidad de descomponerse fácilmente y liberar energía . Su inclusión en las formulaciones de propelentes puede mejorar el rendimiento general y la estabilidad de los sistemas de propulsión.
Análisis de Estabilidad Térmica
El estudio de la estabilidad térmica del EHN es significativo para su aplicación en materiales energéticos . Comprender la estabilidad y las vías de descomposición del EHN puede conducir a un uso más seguro y eficiente en aplicaciones como detonadores, propelentes y explosivos.
Estudios de Biodegradación
La investigación de biodegradación que involucra al EHN examina su descomposición en diversas condiciones ambientales . Esto es importante para evaluar el impacto ambiental del EHN, particularmente cuando se utiliza como aditivo de combustible, y para desarrollar estrategias para mitigar cualquier riesgo ecológico potencial.
Mecanismo De Acción
Target of Action
2-Ethylhexyl nitrate (2-EHN) is primarily used as a cetane improver additive in diesel fuel . Its main target is the diesel fuel itself, where it acts to enhance the ignition quality . The role of 2-EHN is to reduce the ignition point of diesel fuel, delay the ignition time, and improve the cetane number .
Mode of Action
2-EHN interacts with diesel fuel by decomposing at a lower temperature than the fuel . This exothermic decomposition leads to successive fuel reactions that result in the start of combustion at a lower temperature . Under certain engine conditions, 2-EHN generates NO2, formaldehyde, and a combination of 85% 3-heptyl and 15% 1-butyl radical and butoxy diradical . These radicals are responsible for the autoignition-enhancing effect of 2-EHN .
Biochemical Pathways
The biochemical pathways affected by 2-EHN primarily involve the generation of radicals that accelerate the low-temperature chemistry of the fuel . Each mole of these radicals rapidly generates 2 moles of OH, which increase the reactivity of the fuel .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of 2-EHN, we can discuss its reaction kinetics. The reaction kinetic parameters of 2-EHN have been studied in a capillary-microreactor at different sulfuric acid concentrations and temperatures . The thermal stability of 2-EHN in mixed acids was determined by differential scanning calorimetry .
Result of Action
The primary result of 2-EHN’s action is the enhancement of the autoignition reactivity of diesel fuel . This leads to a reduction in ignition time, lower fuel consumption, quicker start-up with less smoke, better cold start, and less engine knock and noise .
Action Environment
The effectiveness of 2-EHN to increase the autoignition reactivity of the fuel is highest in the low-temperature regime, and it decreases as the temperature increases . Its effectiveness also decreases with the combination of intake-pressure boost and EGR for typical engine operation . The effect of 2-EHN on autoignition reactivity increases as equivalence ratio increases, enhancing the fuel’s φ-sensitivity . Therefore, with fuel stratification, 2-EHN’s larger enhancement of autoignition reactivity for richer regions makes stratification techniques more effective .
Safety and Hazards
Direcciones Futuras
The global 2-Ethylhexyl Nitrate market stood at approximately 310 thousand tonnes in 2022 and is anticipated to grow at a CAGR of 4.1% during the forecast to 2032 . It plays a pivotal role across diverse industries, predominantly as a fuel additive with significant applications in combustion enhancement .
Análisis Bioquímico
Biochemical Properties
2-Ethylhexyl nitrate plays a significant role in biochemical reactions, particularly in the context of its biodegradation. Studies have shown that 2-Ethylhexyl nitrate can be biodegraded by microbial communities, such as those found in refinery wastewater treatment plants . The compound interacts with enzymes like nitrate reductases, which facilitate the reduction of nitrate groups. Additionally, 2-Ethylhexyl nitrate can be metabolized by specific strains of Mycobacterium austroafricanum, indicating its interaction with bacterial enzymes involved in hydrocarbon degradation .
Cellular Effects
The effects of 2-Ethylhexyl nitrate on various cell types and cellular processes are multifaceted. In microbial cells, 2-Ethylhexyl nitrate can be utilized as a nitrogen source, influencing cellular metabolism and growth. The compound’s interaction with nitrate reductases can lead to the production of nitrite and other nitrogenous compounds, which can further participate in cellular metabolic pathways . In mammalian cells, exposure to 2-Ethylhexyl nitrate has been associated with oxidative stress and potential cytotoxicity, impacting cell signaling pathways and gene expression .
Molecular Mechanism
At the molecular level, 2-Ethylhexyl nitrate exerts its effects through several mechanisms. The compound’s nitrate group can undergo reduction by nitrate reductases, leading to the formation of nitrite and nitric oxide. These reactive nitrogen species can interact with various biomolecules, including proteins and nucleic acids, resulting in modifications that affect their function. Additionally, 2-Ethylhexyl nitrate can induce oxidative stress by generating reactive oxygen species, which can further modulate gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Ethylhexyl nitrate can vary over time. The compound’s stability and degradation are influenced by environmental conditions such as temperature and pH. Studies have shown that 2-Ethylhexyl nitrate can degrade over time, leading to the formation of byproducts that may have different biochemical properties . Long-term exposure to 2-Ethylhexyl nitrate in in vitro and in vivo studies has demonstrated potential cumulative effects on cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 2-Ethylhexyl nitrate in animal models are dose-dependent. At low doses, the compound may enhance metabolic activity by providing an additional nitrogen source. At high doses, 2-Ethylhexyl nitrate can exhibit toxic effects, including oxidative stress and tissue damage. Studies have shown that the compound’s toxicity is related to its ability to generate reactive nitrogen and oxygen species, which can cause cellular damage and inflammation .
Metabolic Pathways
2-Ethylhexyl nitrate is involved in several metabolic pathways, primarily related to its biodegradation. The compound can be metabolized by nitrate reductases, leading to the formation of nitrite and nitric oxide. These intermediates can further participate in nitrogen cycling processes within microbial communities. Additionally, 2-Ethylhexyl nitrate can influence metabolic flux by providing an alternative nitrogen source, affecting the levels of various metabolites .
Transport and Distribution
Within cells and tissues, 2-Ethylhexyl nitrate is transported and distributed through interactions with specific transporters and binding proteins. The compound’s hydrophobic nature allows it to diffuse across cell membranes, where it can interact with intracellular proteins and enzymes. Studies have shown that 2-Ethylhexyl nitrate can accumulate in lipid-rich tissues, influencing its localization and potential effects .
Subcellular Localization
The subcellular localization of 2-Ethylhexyl nitrate is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific organelles, such as mitochondria, where it can induce oxidative stress and affect mitochondrial function. Additionally, 2-Ethylhexyl nitrate can interact with cytoplasmic proteins and enzymes, modulating their activity and function .
Propiedades
IUPAC Name |
2-ethylhexyl nitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-3-5-6-8(4-2)7-12-9(10)11/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRVGWFEFKCZAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CO[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1027928 | |
| Record name | 2-Ethylhexyl nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1027928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Light yellow liquid with a pleasant odor; [CAMEO] Colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | Nitric acid, 2-ethylhexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Ethylhexyl nitrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19605 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.03 [mmHg] | |
| Record name | 2-Ethylhexyl nitrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19605 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
27247-96-7 | |
| Record name | 2-Ethylhexyl nitrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27247-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethylhexyl nitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027247967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitric acid, 2-ethylhexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Ethylhexyl nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1027928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethylhexyl nitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.952 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ethylhexyl nitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ETHYLHEXYL NITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R11MG529IT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1219777.png)





![2,4-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B1219788.png)


